molecular formula C9H7ClN2 B3322566 2-(Chloromethyl)-1,8-naphthyridine CAS No. 147936-69-4

2-(Chloromethyl)-1,8-naphthyridine

Cat. No. B3322566
CAS RN: 147936-69-4
M. Wt: 178.62 g/mol
InChI Key: YCMDRYLZAAZCNW-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-1,8-naphthyridine” likely refers to a compound that contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound, with a chloromethyl group attached . Naphthyridines and their derivatives are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-1,8-naphthyridine” are not available, chloromethyl groups are often introduced into molecules through chloromethylation reactions .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-1,8-naphthyridine” would likely consist of a naphthyridine core with a chloromethyl group attached. The exact structure would depend on the position of the chloromethyl group .


Chemical Reactions Analysis

The chemical reactions involving “2-(Chloromethyl)-1,8-naphthyridine” would depend on the specific conditions and reagents used. Chloromethyl groups can be quite reactive and can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-1,8-naphthyridine” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Chloromethyl)-1,8-naphthyridine”. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target .

Safety and Hazards

The safety and hazards associated with “2-(Chloromethyl)-1,8-naphthyridine” would depend on its exact structure and properties. Chloromethyl compounds can be hazardous and require careful handling .

Future Directions

The future directions in the research and application of “2-(Chloromethyl)-1,8-naphthyridine” would depend on its properties and potential uses. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

2-(chloromethyl)-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMDRYLZAAZCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,8-naphthyridine

Synthesis routes and methods

Procedure details

A solution of 2-methyl-1,8-naphthyridine (Chem. Pharm. Bull., 19, 1857 (1971)), N-chlorosuccinimide (1.1 equivalent), and a catalytic amount of benzoylperoxide in CCl4 were irradiated at reflux with a 225 watt lamp for 5 hours. After cooling, the solid was filtered and the filtrate evaporated to dryness. The crude residue was chromatographed to give the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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